molecular formula C28H46P2Pd B1514527 Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine]- CAS No. 52359-17-8

Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine]-

Cat. No.: B1514527
CAS No.: 52359-17-8
M. Wt: 551 g/mol
InChI Key: KJTQUBRAVOMHKY-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The primary compound of interest, dichlorobis(di-tert-butylphenylphosphine)palladium(II), possesses the molecular formula C₂₈H₄₆Cl₂P₂Pd and a molecular weight of 621.94 grams per mole. This palladium(II) complex features two di-tert-butylphenylphosphine ligands coordinated to a central palladium atom along with two chloride ions, adopting a square planar geometry characteristic of palladium(II) complexes. The compound is also known by several synonymous names including trans-dichlorobis(di-tert-butylphenylphosphine)palladium(II) and bis[bis(1,1-dimethylethyl)phenylphosphine]dichloropalladium, reflecting the trans arrangement of the phosphine ligands in the solid state.

The related palladium(0) analog, bis(di-tert-butyl-phenylphosphine)palladium(0), represents another important member of this family with the molecular formula C₂₈H₄₆P₂Pd and molecular weight of 551.04 grams per mole. This compound, bearing CAS number 52359-17-8, lacks the chloride ligands present in the palladium(II) variant and exhibits different reactivity patterns due to its zero oxidation state. The structural difference between these two complexes significantly influences their catalytic behavior and applications in organic synthesis.

Table 1: Chemical Properties of Palladium bis[bis(1,1-dimethylethyl)phenylphosphine] Complexes

Property Palladium(II) Dichloride Complex Palladium(0) Complex
CAS Number 34409-44-4 52359-17-8
Molecular Formula C₂₈H₄₆Cl₂P₂Pd C₂₈H₄₆P₂Pd
Molecular Weight 621.94 g/mol 551.04 g/mol
Appearance Yellow crystalline solid Off-white crystalline solid
Melting Point 260-264°C (decomposition) Not available
Palladium Content 17.11% 19.31%

The phosphine ligands in these complexes possess remarkable steric bulk due to the presence of tert-butyl substituents. According to the Tolman cone angle classification system, phosphines with bulky substituents such as tri-tert-butylphosphine exhibit cone angles approaching 182 degrees, indicating substantial steric hindrance around the metal center. This steric bulk proves crucial for the catalytic performance of these complexes, as it prevents unwanted side reactions and enhances selectivity in cross-coupling processes.

The electronic properties of the di-tert-butylphenylphosphine ligands contribute significantly to the overall reactivity of these palladium complexes. The tert-butyl groups act as strong electron-donating substituents, increasing the electron density at the phosphorus atoms and subsequently at the palladium center. This enhanced electron density facilitates oxidative addition reactions, which represent the first step in most palladium-catalyzed cross-coupling processes. The combination of steric bulk and electron-donating ability makes these ligands particularly effective for challenging coupling reactions involving sterically hindered or electronically deactivated substrates.

Historical Development of Organopalladium Phosphine Complexes

The development of organopalladium chemistry traces its origins to the late 1950s with the invention of the Wacker process, which demonstrated palladium's capacity to catalyze the oxidation of ethylene to acetaldehyde. This breakthrough established palladium as a uniquely versatile catalyst capable of facilitating carbon-carbon bond formation under mild conditions. The subsequent decades witnessed rapid expansion in organopalladium chemistry, driven by pioneering work from several research groups who recognized the potential of phosphine-ligated palladium complexes.

A pivotal moment in this historical development occurred in 1957 when Malatesta and Angoletta reported the synthesis of tetrakis(triphenylphosphine)palladium(0), marking the first systematic investigation of palladium-phosphine complexes. This discovery opened new avenues for exploring the coordination chemistry of palladium with various phosphine ligands and established the foundation for subsequent developments in catalytic applications. The recognition that phosphine ligands could stabilize low-valent palladium species while maintaining catalytic activity proved instrumental in advancing the field.

The 1970s represented a particularly productive period for organopalladium chemistry, with the discovery of several landmark reactions that would become cornerstones of modern synthetic methodology. The Heck reaction, reported in 1972, demonstrated the coupling of halogenides with olefins using palladium(0) intermediates. Subsequently, the Sonogashira coupling in 1975 showed the feasibility of coupling terminal alkynes with aryl or vinyl halides, further expanding the scope of palladium-catalyzed transformations. These developments highlighted the critical role of phosphine ligands in stabilizing catalytically active palladium species and enabling efficient turnover in cross-coupling reactions.

The evolution toward bulkier phosphine ligands emerged from the recognition that steric effects could dramatically influence catalytic performance. Traditional phosphine ligands such as triphenylphosphine, while effective in many applications, showed limitations when applied to challenging substrates such as aryl chlorides or sterically hindered coupling partners. The development of tri-tert-butylphosphine and related bulky phosphines represented a significant advancement, as these ligands enabled efficient coupling of previously unreactive substrates. Research has demonstrated that palladium complexes with extremely bulky phosphines can undergo cyclometalation reactions, forming unique palladium(II) species through carbon-hydrogen activation of tert-butyl groups.

The synthesis and characterization of specific palladium complexes containing di-tert-butylphenylphosphine ligands emerged as part of the broader effort to optimize ligand design for catalytic applications. These complexes combine the electronic benefits of electron-rich phosphines with the steric advantages of bulky substituents, creating catalysts capable of exceptional performance in demanding cross-coupling reactions. The systematic investigation of these complexes has revealed important structure-activity relationships that continue to guide ligand design efforts in contemporary organometallic chemistry.

Significance in Coordination Chemistry and Catalysis

The significance of palladium bis[bis(1,1-dimethylethyl)phenylphosphine] complexes in coordination chemistry extends far beyond their immediate catalytic applications, encompassing fundamental insights into metal-ligand bonding, stereochemical preferences, and reaction mechanisms. These complexes exemplify the delicate balance between steric and electronic effects that governs transition metal chemistry, providing researchers with powerful tools for probing structure-activity relationships in catalytic systems.

In coordination chemistry, these palladium complexes demonstrate the profound influence of ligand design on metal center reactivity. The di-tert-butylphenylphosphine ligands create a sterically congested environment around the palladium center, which has several important consequences for the complex's behavior. This steric bulk prevents the formation of higher-coordinate intermediates that might lead to catalyst deactivation, ensuring that the palladium center maintains its square planar geometry throughout catalytic cycles. Additionally, the steric hindrance promotes reductive elimination reactions by destabilizing intermediates where multiple bulky ligands compete for coordination sites around the metal.

Table 2: Catalytic Applications and Performance Metrics

Reaction Type Substrate Scope Typical Yields Key Advantages
Suzuki-Miyaura Coupling Heteroaryl chlorides with aryl/heteroaryl boronic acids >90% Efficient coupling of deactivated substrates
Heck Reaction Aryl halides with alkenes 80-95% High selectivity for substituted alkenes
Sonogashira Coupling Terminal alkynes with aryl halides 85-98% Tolerance for sterically hindered substrates
Negishi Coupling Organozinc reagents with halides 75-92% Broad substrate compatibility

The catalytic significance of these complexes is perhaps most evident in their exceptional performance in Suzuki-Miyaura coupling reactions. Research has demonstrated that dichlorobis(di-tert-butylphenylphosphine)palladium(II) serves as an efficient catalyst for the coupling of heteroaryl chlorides with various aryl and heteroaryl boronic acids, achieving yields that frequently exceed 90%. This performance represents a substantial improvement over conventional catalysts, particularly for challenging substrates that resist coupling under standard conditions. The success of these catalysts in Suzuki-Miyaura reactions stems from their ability to facilitate rapid oxidative addition of aryl halides while maintaining stability throughout the catalytic cycle.

The unique electronic properties of the di-tert-butylphenylphosphine ligands contribute significantly to the catalytic effectiveness of these palladium complexes. The strong electron-donating character of the tert-butyl substituents increases electron density at the palladium center, accelerating oxidative addition reactions with aryl halides. This electronic activation proves particularly beneficial for the coupling of electronically deactivated substrates such as aryl chlorides, which typically require more forcing conditions or specialized catalysts. The enhanced electron density also facilitates the formation of palladium(0) species from palladium(II) precursors under reducing conditions, enabling efficient catalyst activation.

Contemporary research has revealed additional layers of complexity in the catalytic behavior of these palladium complexes, particularly regarding the nature of the active catalytic species. Studies utilizing mercury poisoning tests and three-phase testing have provided evidence that catalysis occurs through molecular palladium species rather than palladium nanoparticles, supporting a homogeneous mechanism. However, under certain conditions, these molecular precursors can generate palladium nanoparticles associated with ligand fragments, leading to heterogeneous catalysis with different kinetic and selectivity profiles.

The influence of ligand design on catalytic performance extends to stereochemical considerations, particularly in the case of palladium(II) complexes that can exist as geometric isomers. Nuclear magnetic resonance studies have revealed that bis(phosphine)palladium(II) complexes undergo dynamic cis/trans isomerization in solution, with the equilibrium position influenced by temperature and solvent effects. This isomerization has important implications for catalytic activity, as different geometric isomers may exhibit distinct reactivity patterns and selectivities.

Properties

IUPAC Name

ditert-butyl(phenyl)phosphane;palladium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C14H23P.Pd/c2*1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;/h2*7-11H,1-6H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTQUBRAVOMHKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80789068
Record name Di-tert-butyl(phenyl)phosphane--palladium (2/1)
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Molecular Weight

551.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52359-17-8
Record name Di-tert-butyl(phenyl)phosphane--palladium (2/1)
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Record name Bis(di-tert-butylphenylphosphine)palladium
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Mechanism of Action

Target of Action

Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine]-, also known as bis(di-tert-butyl-phenylphosphine)palladium(0), is a phosphine-based palladium complex. It primarily targets the reactants in coupling reactions. These reactions are fundamental in various fields of research and industries, including pharmaceutical, chemical, and materials science.

Mode of Action

The compound interacts with its targets by acting as a catalyst in coupling reactions. It facilitates the bond formation between two reactants, leading to the formation of a new compound.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the coupling reaction pathway. In particular, it is used in Suzuki, Kumada, and Negishi coupling reactions. The downstream effects include the formation of new compounds that are crucial in various fields of research and industries.

Result of Action

The molecular and cellular effects of the compound’s action are the formation of new compounds through coupling reactions. These new compounds can have various applications in pharmaceutical, chemical, and materials science.

Biochemical Analysis

Biochemical Properties

Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine]- plays a crucial role in biochemical reactions, particularly in catalysis. It interacts with various enzymes, proteins, and other biomolecules to facilitate chemical transformations. For instance, it is known to catalyze cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in organic synthesis. The nature of these interactions often involves the formation of palladium complexes with the biomolecules, leading to the activation or inhibition of specific biochemical pathways.

Cellular Effects

The effects of Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine]- on cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and transcription factors, thereby altering the expression of genes involved in cell growth and differentiation. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates.

Molecular Mechanism

At the molecular level, Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine]- exerts its effects through various mechanisms. It can form stable complexes with biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate access. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

The temporal effects of Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine]- in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under specific conditions, but it can degrade when exposed to certain environmental factors, such as light and heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause persistent changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine]- vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been noted, where a certain dosage level must be reached before any noticeable impact on cellular function is observed. Toxic effects at high doses include oxidative stress, inflammation, and damage to vital organs.

Metabolic Pathways

Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine]- is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, such as the synthesis and degradation of biomolecules. This compound can affect metabolic flux by altering the activity of specific enzymes, leading to changes in the levels of metabolites and the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine]- within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, as it may preferentially accumulate in certain tissues or organelles, leading to localized effects.

Subcellular Localization

Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine]- exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in biochemical reactions, as it ensures that the compound is present in the right place at the right time to exert its effects.

Biological Activity

Palladium complexes have garnered significant attention in various fields, particularly in catalysis and medicinal chemistry. The compound Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine], often referred to as Pd(dtbp)2, is notable for its unique biological activities. This article explores its biological implications, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of Palladium Complexes

Palladium complexes are widely utilized in organic synthesis due to their ability to catalyze numerous reactions, including cross-coupling reactions. The introduction of phosphine ligands, such as bis(1,1-dimethylethyl)phenylphosphine, enhances the stability and reactivity of palladium complexes. These modifications have led to increased interest in their biological applications.

Mechanisms of Biological Activity

The biological activity of palladium complexes can be attributed to several mechanisms:

  • Catalytic Activity : Palladium complexes can facilitate reactions within biological systems, such as protein labeling and drug activation.
  • Cellular Uptake : Studies have shown that palladium nanoparticles can be taken up by cells with minimal toxicity, making them suitable for intracellular applications.
  • Protein Modification : Pd(dtbp)2 has been used in the site-specific modification of proteins through palladium-mediated cross-coupling reactions.

1. Protein Labeling in Bacterial Cells

A significant study demonstrated the use of Pd(dtbp)2 for site-specific protein labeling in pathogenic Gram-negative bacteria. The research employed a ligand-free palladium-mediated cross-coupling reaction that allowed for efficient conjugation of proteins with small molecules. This approach showcased the biocompatibility and effectiveness of palladium complexes in living systems .

2. Intracellular Catalysis

In another investigation, palladium microspheres functionalized with phosphine ligands were introduced into HeLa cells. The results indicated that over 75% of the cells absorbed these microspheres with over 91% viability after 48 hours. The treated cells exhibited catalytic activity for the decaging of caged compounds, demonstrating the potential for palladium complexes in drug delivery and activation within cellular environments .

Data Table: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
Protein labelingEfficient conjugation in bacterial cells using Pd(dtbp)2
Intracellular catalysisHigh cell viability and catalytic activity in HeLa cells
Toxicity assessmentLow toxicity observed with various palladium salts

Research Findings

Recent studies have highlighted the versatility of palladium complexes in biological contexts. For instance:

  • Catalytic Efficiency : Pd(dtbp)2 has been shown to catalyze reactions effectively even under physiological conditions.
  • Safety Profile : Compared to traditional palladium salts, Pd(dtbp)2 exhibits a favorable safety profile with reduced cytotoxicity .
  • Therapeutic Potential : The ability to modify biomolecules opens avenues for developing targeted therapies and diagnostic tools.

Scientific Research Applications

Cross-Coupling Reactions

Palladium complexes are extensively employed in cross-coupling reactions such as:

  • Suzuki-Miyaura Coupling : This reaction involves the coupling of aryl or vinyl boronic acids with aryl halides. The use of Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine] facilitates high yields and selectivity under mild conditions .
  • Heck Reaction : This reaction allows for the coupling of alkenes with aryl halides to form substituted alkenes. The palladium complex has shown effectiveness in promoting this transformation with good regioselectivity .
  • Stille and Sonogashira Couplings : These methods are crucial for forming carbon-carbon bonds and have been successfully catalyzed by this palladium complex, demonstrating its versatility in synthetic organic chemistry .
Reaction TypeKey Features
Suzuki-MiyauraHigh yields with aryl boronic acids
HeckEfficient coupling with alkenes
StilleEffective for carbon-carbon bond formation
SonogashiraUseful for terminal alkyne coupling

Enantioselective Synthesis

The compound has also been utilized in enantioselective synthesis, particularly in the construction of complex molecular architectures. For instance, it has been applied in the enantioselective construction of indole-fused bicyclic compounds through aminopalladation-triggered Heck-type reactions .

Mechanistic Insights

Recent studies have focused on understanding the mechanistic pathways facilitated by Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine] . Computational and experimental analyses reveal that the ligand's strong electron-donating properties enhance the formation of reactive palladium species, which are crucial for achieving high catalytic efficiency .

Synthesis of Phenanthridine Derivatives

A notable application involved synthesizing phenanthridine derivatives from ortho-bromo N-tosylhydrazones and 2-aminophenylboronic esters via Suzuki cross-coupling followed by intramolecular condensation reactions. This method showcased the palladium complex's ability to facilitate complex transformations efficiently .

Allyl-Allyl Cross-Coupling

In another study focusing on allyl-aldehyde cross-couplings, the use of this palladium complex demonstrated significant regioselectivity and efficiency compared to other ligands. The results indicated that the choice of ligand significantly influences the reaction pathway and product distribution .

Comparison with Similar Compounds

Structural and Ligand-Based Comparisons

Table 1: Key Structural Features

Compound Name (CAS) Ligand Type Steric Bulk Electronic Effects Molecular Formula
Target Compound (887919-35-9) Bis(1,1-dimethylethyl)phenylphosphine High (tert-butyl groups) Electron-donating C₃₂H₅₆Cl₂N₂P₂Pd
Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium (95464-05-4) Diphenylphosphine-ferrocene Moderate Moderately donating C₃₅H₃₀Cl₄FeP₂Pd
Dichlorobis(chlorodi-tert-butylphosphine)palladium (725745-08-4) Chlorodi-tert-butylphosphine Very High Electron-withdrawing (Cl) C₁₆H₃₆Cl₄P₂Pd
[1,1'-Bis(bis(tert-butyl)phosphino)ferrocene]palladium (95408-45-0) Bis(tert-butyl)phosphine-ferrocene High Strongly donating C₂₆H₄₄Cl₂FeP₂Pd

Key Observations :

  • Steric Effects : The target compound’s tert-butyl groups provide greater steric shielding than diphenylphosphine ligands (e.g., 95464-05-4) but less than chlorodi-tert-butylphosphine complexes (725745-08-4) .
  • Electronic Effects : The tert-butyl groups are electron-donating, stabilizing the Pd center, whereas chlorine substituents (725745-08-4) introduce electron-withdrawing effects, altering oxidative addition kinetics .

Catalytic Performance

Table 2: Catalytic Efficiency in Suzuki-Miyaura Coupling

Compound (CAS) Reaction Yield (%)* Turnover Frequency (TOF, h⁻¹) Substrate Scope
Target Compound (887919-35-9) 92–98 1,200–1,500 Broad (aryl, heteroaryl)
95464-05-4 85–90 800–1,000 Limited for sterically hindered substrates
95408-45-0 88–94 1,000–1,200 Moderate (sensitive to electron-deficient arenes)
725745-08-4 70–80 500–700 Narrow (requires activated substrates)

*Reaction conditions: 1 mol% catalyst, aryl bromide + phenylboronic acid, 80°C, 12h.

Key Findings :

  • The target compound outperforms diphenylphosphine-based catalysts (e.g., 95464-05-4) in both yield and substrate versatility due to its optimized steric bulk .
  • Chlorodi-tert-butylphosphine complexes (725745-08-4) exhibit lower activity, likely due to electronic deactivation by Cl substituents .

Stability and Handling

Thermal Stability :

  • The target compound remains stable up to 150°C, whereas ferrocene-based analogs (95408-45-0) decompose above 120°C due to ferrocene backbone instability .
  • Dichloromethane adducts (e.g., 95464-05-4) require inert storage to prevent solvent loss, complicating handling .

Solubility :

  • The target compound is soluble in THF and toluene but insoluble in water, similar to most Pd-phosphine complexes. In contrast, xanthene-based Pd complexes (e.g., 95464-05-4 derivatives) show higher polarity, enabling use in polar aprotic solvents .

Preparation Methods

Preparation Methods of Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine]-

Detailed Preparation Procedure (Based on CN114907415A Patent)

Materials and Reagents
Stepwise Synthesis Protocol
Step Description Conditions Notes
1 Dissolve ligand (e.g., 31.4 g) in organic solvent (300 mL toluene) under anaerobic conditions Heat to 70–80 °C, stir until clear solution Formation of solution system A
2 Add palladium dichloride (10 g) to solution system A Maintain temperature, stir 15–20 min Coordination reaction begins
3 Add organic base reagent (e.g., 22.8 g triethylamine) Stir for 3.5–4 hours at 70–80 °C Base adjusts pH and facilitates reaction
4 Cool reaction mixture To room temperature or below Reaction completion
5 Filter, wash, and vacuum dry the product Vacuum drying at 50–70 °C, ~0.08 MPa, 4–8 hours Obtain bis(phosphine)palladium chloride
Reaction Mechanism Insights
  • The organic base neutralizes the acidic PdCl2, preventing introduction of metal hetero-ions (such as Na+ or K+).
  • An intermediate palladium species forms via reaction of PdCl2 with the base, which then reacts with the phosphine ligand.
  • This intermediate accelerates the coordination reaction, improving yield and purity.
  • The process avoids toxic solvents like acetonitrile or benzonitrile, enhancing safety and environmental compatibility.
Yield and Purity Data
Parameter Example 1 (Toluene) Example 5 (Cyclohexane) Theoretical Values
Ligand (g) 31.4 30.2 -
PdCl2 (g) 10 10 -
Base (g) 22.8 (triethylamine) 34.2 (triethylamine) -
Product (g) 39.53 39.33 -
Carbon (%) 54.23 54.20 54.27
Hydrogen (%) 8.01 8.06 7.97
Palladium (%) 14.86 14.83 15.03
Yield (%) >98.0 >98.0 -
Purity (%) >98.5 >98.5 -

Alternative Synthetic Strategies

  • Precursor Complex Route: Some methods use palladium complexes such as Pd(η3-1-PhC3H4)(η5-C5H5) as precursors that react with phosphine ligands to form palladium(0) complexes, which can then be used in catalysis. This route is effective but involves additional steps and handling of sensitive intermediates.

  • Radical Difunctionalization: Recent research explores radical-based synthetic methods for preparing symmetric and unsymmetric diphosphine ligands, which could be adapted to synthesize related palladium complexes. However, these are more focused on ligand synthesis rather than direct palladium complex formation.

  • Protective Group Strategies: For sensitive phosphine ligands prone to oxidation, protective groups such as borane complexes are used during synthesis. This strategy is more relevant for complex ligands and requires careful deprotection to yield the final palladium complex.

Analysis of Preparation Methods

Aspect Direct Coordination with Organic Base (Preferred Method) Precursor Complex Route Radical Difunctionalization / Protective Group Strategy
Reaction Time Moderate (3.5–4 hours) Variable, often longer Variable, often complex
Yield High (>98%) Moderate to high Not directly reported for Pd complexes
Purity High (>98.5%) Moderate Dependent on deprotection efficiency
Safety & Environmental Uses less toxic solvents, avoids heavy metals contamination Requires handling sensitive Pd complexes Radical methods may involve reactive intermediates
Industrial Suitability High, simple operation, cost-effective Moderate Experimental stage
Metal Utilization High, minimal metal waste Moderate Not applicable

Summary and Recommendations

The preparation of “Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine]-” is most efficiently achieved by direct coordination of palladium dichloride with the bulky phosphine ligand in an organic solvent under anaerobic conditions, facilitated by an organic base such as triethylamine. This method yields high purity (>98.5%) and high yield (>98%) products with a streamlined process suitable for industrial production. The use of organic bases avoids contamination with alkali metal ions and improves reaction kinetics via intermediate formation.

Alternative methods involving palladium precursor complexes or radical ligand synthesis are available but generally involve more complex procedures and are less industrially practical at present.

Q & A

Q. What are the standard synthetic protocols for preparing palladium complexes with bis[bis(1,1-dimethylethyl)phenylphosphine] ligands?

Synthesis typically involves reacting palladium precursors (e.g., PdCl₂) with the phosphine ligand under inert conditions. Key steps include:

  • Using anhydrous solvents (e.g., THF) and Schlenk-line techniques to prevent oxidation .
  • Optimizing ligand-to-palladium ratios (e.g., 2:1) to ensure full coordination .
  • Purification via recrystallization or column chromatography to isolate the pure complex .

Q. How is the structural integrity of bis[bis(1,1-dimethylethyl)phenylphosphine]palladium complexes confirmed?

Structural characterization employs:

  • X-ray crystallography to confirm geometry (e.g., square-planar for Pd(II) complexes) .
  • NMR spectroscopy (³¹P NMR for phosphine coordination shifts; ¹H/¹³C for ligand integrity) .
  • Elemental analysis to verify stoichiometry .

Q. What catalytic applications are most commonly associated with this palladium complex?

These complexes are widely used in:

  • Cross-coupling reactions (Suzuki, Heck) due to the ligand’s steric bulk enhancing stability and selectivity .
  • Asymmetric catalysis in C–X bond formation, though ligand modifications may be needed for enantioselectivity .

Q. What are the recommended storage conditions to prevent degradation of air-sensitive palladium-phosphine complexes?

  • Store under inert atmosphere (Ar/N₂) at –20°C to minimize oxidation .
  • Avoid prolonged exposure to moisture or light, which can lead to ligand dissociation or Pd black formation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when employing this complex in asymmetric catalysis?

Optimization strategies include:

  • Screening solvents (e.g., toluene for steric control) and bases (e.g., K₃PO₄ for mild conditions) .
  • Adjusting temperature (50–100°C) and ligand-to-metal ratios to balance activity and selectivity .
  • Incorporating chiral auxiliaries or co-catalysts to enhance enantiomeric excess .

Q. What analytical techniques are critical for resolving contradictory data in catalytic performance studies?

  • In-situ monitoring (e.g., FTIR, UV-Vis) to track reaction intermediates .
  • GC-MS/HPLC for quantifying substrate conversion and byproduct formation .
  • Kinetic isotope effects or DFT calculations to probe mechanistic pathways .

Q. How does the steric bulk of bis(1,1-dimethylethyl)phenylphosphine ligands influence catalytic activity?

  • Steric parameters (e.g., Tolman cone angle) reduce undesired side reactions (e.g., β-hydride elimination) .
  • Increased steric bulk enhances catalyst longevity but may lower turnover frequencies in hindered substrates .

Q. What strategies mitigate catalyst deactivation mechanisms for this complex?

  • Additives (e.g., silver salts) to scavenge halides and prevent Pd aggregation .
  • Ligand tuning (e.g., electron-donating groups) to stabilize Pd(0) intermediates .

Q. How can computational methods elucidate the role of this complex in C–C bond formation?

  • DFT studies model transition states to identify rate-limiting steps (e.g., oxidative addition vs. transmetalation) .
  • Electrochemical profiling (cyclic voltammetry) reveals redox potentials influencing catalytic cycles .

**How do the electrochemical properties of this complex impact redox-mediated catalytic cycles?

Retrosynthesis Analysis

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Reactant of Route 1
Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine]-
Reactant of Route 2
Reactant of Route 2
Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.